molecular formula C6H9NS B010486 (5-Methylthiophen-2-yl)methanamine CAS No. 104163-34-0

(5-Methylthiophen-2-yl)methanamine

Cat. No.: B010486
CAS No.: 104163-34-0
M. Wt: 127.21 g/mol
InChI Key: XCBYYXLOEBELSB-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C6H9NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methyl group at the 5-position and an amine group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The aldehyde is then converted to the corresponding amine through reductive amination, using reagents like ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alkane derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

(5-Methylthiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-methanamine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    (5-Methylthiophen-2-yl)ethanamine: Has an ethyl group instead of a methylene group, which can influence its physical and chemical properties.

Uniqueness

(5-Methylthiophen-2-yl)methanamine is unique due to the presence of both the methyl and amine groups on the thiophene ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYYXLOEBELSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401841
Record name (5-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104163-34-0
Record name (5-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylthiophen-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride in Et2O (1M, 4.1 mL, 4.1 mmol; Aldrich) and diethyl ether (15 mL, Sure Seal, Aldrich) was added drop-wise over 10 min a solution of the 3-bromo-5-methylthiophene-2-carbaldehyde oxime (450 mg, 2.05 mmol) in Et2O (20 mL; Sure Seal, Aldrich) at room temperature and then the mixture stirred at room temperature for 4 h under a nitrogen atmosphere. To the mixture was added drop-wise and carefully with vigorous stirring water (1 mL), 15% NaOH (1 mL) and then water (3 mL). After stirring for 1 h, to this was added Na2SO4 (10 g) and stirred for another 1 h. This was filtered through Celite and washed with CH2Cl2. The filtrate and washings were combined, concentrated in vacuo to obtain 275 mg (1.33 mmol, Y. 65%) of the title compound contaminated about 30% of (5-methylthiophen-2-yl)methanamine as a brownish oil: HPLC: 1.04 min (AP 60% at 254 nm); impurity peaks at 0.55 min (AP 20% for des-Br-amine), 1.63 min (AP 11%, unknown); LC/MS m/z 189/191 (M+H—NH3); 1H NMR (500 MHz, CDCl3) δ ppm 2.43 (3H, s, CH3), 3.90 (2H, s, CH2), 6.59 (1H, s, Th—H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-5-methylthiophene-2-carbaldehyde oxime
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
(5-Methylthiophen-2-yl)methanamine

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